N-Amino-2-(m-chlorophenyl)succinimide
Description
Structure
3D Structure
Properties
CAS No. |
81199-30-6 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-amino-3-(3-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13(12)10(8)15/h1-4,8H,5,12H2 |
InChI Key |
XZEKJPZKBUAPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Amino 2 M Chlorophenyl Succinimide and Analogous N Aminosuccinimides
Conventional Synthetic Routes to Succinimide (B58015) Scaffolds
The formation of the succinimide ring is a well-established process in organic chemistry. These methods typically involve the cyclization of a four-carbon dicarboxylic acid derivative with an amine source.
The most direct and widely used method for synthesizing N-substituted succinimides is the condensation reaction between succinic acid or, more commonly, succinic anhydride (B1165640) and a primary amine. researchgate.net The reaction with the anhydride is generally more efficient as it does not produce water as a byproduct that needs to be removed to drive the reaction to completion.
The process typically occurs in two stages. mdpi.com First, the amine nucleophilically attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the ring and the formation of a succinamic acid intermediate (an amide-acid). mdpi.comnih.gov The second step is a cyclodehydration reaction, where the terminal carboxylic acid and the amide functionality condense to form the five-membered imide ring. This cyclization often requires heat or the use of a dehydrating agent, such as acetic anhydride with anhydrous sodium acetate, to facilitate the ring closure. mdpi.comnih.gov A variety of solvents can be employed, including pyridine, chloroform, or even water under high-temperature conditions. researchgate.netnih.gov For instance, N-aryl succinimides can be prepared in high yields by simply stirring succinic acid and a primary amine in water at 100 °C, representing a green and catalyst-free approach. researchgate.net
To synthesize the specific backbone of N-Amino-2-(m-chlorophenyl)succinimide, one would start with 2-(m-chlorophenyl)succinic acid or its corresponding anhydride and react it with a suitable amino group precursor like hydrazine (B178648) (H₂N-NH₂).
| Amine Precursor | Reagent | Conditions | Yield | Reference |
| Glycinamide | Succinic Anhydride | Pyridine, reflux 5h; then Acetic Anhydride/NaOAc, reflux 4h | Not specified | nih.gov |
| 2-Aminobenzylamine | Succinic Anhydride | Pyridine, reflux 5h | Not specified | nih.gov |
| Primary Amines | Succinic Acid | Water, 100 °C | High | researchgate.net |
| Aromatic Amine/Hydrazide | Succinic Anhydride | Chloroform, reflux, Polyphosphate Ester | Not specified | mdpi.combeilstein-archives.org |
| 4-Isopropylaniline | Succinic Anhydride | THF, DIPEA, Microwave 180 °C, 15 min | Not specified | rsc.org |
This table is populated with representative examples from the literature; conditions and yields vary based on specific substrates.
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the overalkylation that often plagues direct alkylation of ammonia (B1221849). masterorganicchemistry.comlibretexts.org The standard reaction involves the deprotonation of phthalimide (B116566) with a base like potassium hydroxide (B78521) (KOH) or potassium hydride (KH) to form a nucleophilic potassium phthalimide salt. masterorganicchemistry.comlibretexts.org This salt then reacts with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.com Because the nitrogen in the resulting N-alkylphthalimide is bonded to two electron-withdrawing carbonyl groups, it is no longer nucleophilic, and the reaction stops cleanly at the mono-alkylation stage. masterorganicchemistry.com The final step is the liberation of the primary amine from the phthalimide, which is typically accomplished by hydrazinolysis (the Ing-Manske procedure), or by acidic or basic hydrolysis. libretexts.orgthermofisher.com
While the Gabriel synthesis does not directly produce an N-aminosuccinimide, its principles are adapted to create the necessary precursors. To synthesize an N-aminosuccinimide, one could:
Use a succinimide-based reagent analogous to phthalimide.
Employ the Gabriel synthesis to prepare a substituted hydrazine (R-NHNH₂). This hydrazine can then be used as the amine precursor in a condensation reaction with a suitable succinic anhydride, as described in section 2.1.1.
This modified approach leverages the control of the Gabriel synthesis to build a specific amine component, which is then incorporated into the succinimide ring.
Specific Amination Strategies for N-Amino Group Incorporation
Introducing the N-amino group onto a pre-existing succinimide scaffold or incorporating it during the synthesis requires specific chemical strategies. These methods focus on forming a nitrogen-nitrogen bond or a nitrogen-carbon-nitrogen linkage.
The Mannich reaction is a three-component condensation reaction that involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton. libretexts.orgwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion (also known as a Mannich base precursor) from the amine and aldehyde. libretexts.orgwikipedia.org This iminium ion is then attacked by the nucleophile (the enol form of the acidic proton-containing compound). libretexts.org
In the context of N-aminoalkylation of a succinimide, the succinimide nitrogen itself can act as the nucleophile. The reaction would involve the following steps:
Formation of an iminium ion, such as the Eschenmoser salt, from a secondary amine and formaldehyde.
Deprotonation of the succinimide to form the succinimidyl anion, enhancing its nucleophilicity.
Nucleophilic attack of the succinimidyl anion on the iminium ion, forming an N-C-N bond and resulting in an N-aminoalkylated succinimide.
This strategy provides a powerful tool for appending an aminoalkyl side chain directly onto the nitrogen of the succinimide ring, a key step in building more complex analogues. The development of asymmetric and organocatalyzed Mannich reactions has further expanded the utility of this transformation, allowing for the stereoselective synthesis of chiral β-amino carbonyl compounds. libretexts.orgresearchgate.net
The Eschweiler-Clarke reaction is a specific form of reductive amination used to methylate primary or secondary amines to form tertiary amines. wikipedia.orgnrochemistry.com The reaction employs excess formic acid, which acts as the hydride source, and formaldehyde. wikipedia.orgnrochemistry.com A key advantage of this method is that it exclusively produces tertiary amines, as the reaction conditions prevent the formation of quaternary ammonium (B1175870) salts. youtube.com This is because a tertiary amine cannot form an imine or iminium ion with formaldehyde, halting the reaction sequence. wikipedia.orgyoutube.com
The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, with the irreversible loss of carbon dioxide as a driving force. wikipedia.org For a primary amine, this process occurs twice to yield the dimethylated product. jk-sci.com
It is important to note that the Eschweiler-Clarke reaction does not introduce an amino group. Instead, it modifies an existing one. In the synthesis of N-aminosuccinimide derivatives, this reaction would be applied to a molecule that already contains a primary or secondary amine. For example, if a compound like N-(2-aminoethyl)-2-(m-chlorophenyl)succinimide were synthesized, the Eschweiler-Clarke reaction could be used to convert the terminal primary amine into a dimethylamino group, yielding N-(2-dimethylaminoethyl)-2-(m-chlorophenyl)succinimide.
Modern Synthetic Approaches and Catalysis
Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally friendly methods for constructing succinimide frameworks. These modern approaches often rely on catalysis to achieve high yields and functional group tolerance under mild conditions.
Organocatalysis has emerged as a powerful tool. For example, urea-type organocatalysts derived from quinine (B1679958) have been successfully used in the asymmetric Mannich reaction of α-amino-maleimides with N-Boc imines, affording adducts in high yields and with high enantioselectivities. researchgate.net Similarly, bifunctional organocatalysts have been shown to catalyze direct three-component Mannich reactions of unfunctionalized ketones. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has also been applied to accelerate the formation of succinimides. The reaction of substituted anilines with succinic anhydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) can be completed in minutes under microwave irradiation at elevated temperatures, significantly reducing reaction times compared to conventional heating. rsc.org
Furthermore, the development of novel catalytic systems enables reactions under greener conditions. The synthesis of N-substituted succinimides has been achieved with high efficiency by simply heating succinic acid and primary amines in water, completely avoiding organic solvents and catalysts. researchgate.net In other work, unsupported nanoporous nickel has been demonstrated as an efficient and reusable catalyst for the conversion of succinic anhydride to succinimide in water, achieving a 93% isolated yield. researchgate.net These methods highlight a shift towards more sustainable synthetic practices in the production of succinimide derivatives.
| Method/Catalyst | Substrates | Key Conditions | Outcome | Reference |
| Nanoporous Nickel (NiNPore) | Succinic Anhydride, Amine | Water | 93% yield, reusable catalyst | researchgate.net |
| No Catalyst | Succinic Acid, Primary Amine | Water, 100 °C | High yields, green synthesis | researchgate.net |
| Microwave Irradiation | Substituted Aniline (B41778), Succinic Anhydride | THF, DIPEA, 180 °C, 15 min | Rapid synthesis | rsc.org |
| Quinine-derived Urea | α-Amino-maleimides, N-Boc Imines | 5 mol% catalyst | High yields and enantioselectivities | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Aromatic Aldehydes, N-Substituted Itaconimides | DBU, Toluene, 60 °C | Synthesis of functionalized succinimides | acs.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. youtube.com The application of microwave irradiation in the synthesis of succinimide derivatives, such as N-phenylsuccinimide, has been shown to dramatically reduce reaction times from hours to mere minutes. nih.gov This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
In a typical procedure for synthesizing N-phenylsuccinimide, a mixture of aniline and succinic anhydride is heated in a domestic microwave oven for as little as four minutes, resulting in moderate yields of 40-60%. nih.gov This solvent-free approach is not only faster but also aligns with the principles of green chemistry by being more energy-efficient and atom-economical. nih.gov The reaction proceeds in two main steps: the initial formation of an amidoacid from the reaction of the amine with the anhydride, followed by cyclization to the imide. nih.gov
The benefits of microwave assistance extend to the synthesis of various nitrogen-heterocyclic compounds. When compared to conventional heating, microwave irradiation can lead to higher yields in shorter time frames for the synthesis of complex acetamide (B32628) derivatives. nih.gov
Table 1: Comparison of Synthesis Methods for N-Phenylsuccinimide
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Several hours | ~4 minutes nih.gov |
| Yield | Variable | 40-60% nih.gov |
| Energy Efficiency | Lower | Higher youtube.comnih.gov |
| Solvent Use | Often requires solvent | Can be performed solvent-free nih.gov |
Lewis Acid Catalysis in Succinimide Formation
While direct literature on Lewis acid-catalyzed synthesis of "this compound" is specific, the principles are broadly applicable. For instance, tantalum and titanium-based Lewis acids have been successfully employed in peptide synthesis to catalyze the formation of peptide bonds, a reaction chemically analogous to the amide bond formation in succinimide synthesis. nih.gov These catalysts have been shown to be effective for various amino acids, proceeding without racemization. nih.gov The general mechanism involves the coordination of the Lewis acid to the electrophile, followed by nucleophilic attack, and finally, dissociation of the catalyst to regenerate it for the next catalytic cycle. youtube.com
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have been established as highly effective organocatalysts for a variety of chemical transformations, including the synthesis of succinimide derivatives. acs.org These catalysts are valued for their strong σ-donating properties and the ability to form stable bonds with a wide range of metals and organic substrates. scripps.edu
One notable application is the NHC-catalyzed ring expansion of 4-formyl-β-lactams to yield succinimides. This process is efficient, requiring low catalyst loading (e.g., 20 mol %) and proceeding under mild conditions, such as at room temperature. acs.org For example, using an imidazolium (B1220033) chloride catalyst with DBU as a base in dichloromethane (B109758) (DCM) can result in yields as high as 92%. acs.org Another powerful NHC-catalyzed method is the intermolecular Stetter reaction, which involves the reaction of aromatic aldehydes with N-substituted itaconimides to produce valuable succinimide derivatives containing 1,4- and 1,5-dicarbonyl scaffolds in good to excellent yields. nih.govacs.orgnih.gov
Table 2: NHC-Catalyzed Synthesis of Succinimide Derivatives
| Reaction Type | Catalyst System | Substrates | Yield | Reference |
|---|---|---|---|---|
| Ring Expansion | Imidazolium chloride / DBU | 4-Formyl-β-lactam | up to 92% | acs.org |
The catalytic cycle for the ring expansion typically involves the formation of a Breslow intermediate from the NHC and the aldehyde, which then triggers the ring opening of the β-lactam. Subsequent intramolecular cyclization forms the five-membered succinimide ring and regenerates the NHC catalyst. acs.org
Light-Induced Degradation for N-Nonsubstituted Precursors
A novel and indirect route for the synthesis of N-nonsubstituted 3-substituted succinimides utilizes the light-induced degradation of metallocarbonyl complexes. researchgate.net This methodology is particularly useful as it circumvents the issue of succinimide ring-opening, which readily occurs under the basic conditions often required for traditional synthesis methods like the oxa-Michael addition to maleimides. researchgate.net
The process begins with the synthesis of metallocarbonyl complexes, such as those of iron (Fe) or ruthenium (Ru), bearing a 3-substituted succinimide ligand. These complexes are formed through the reaction of a maleimide (B117702) complex with an alcohol in the presence of a base like potassium carbonate. The key step involves the irradiation of the resulting iron metallocarbonyl succinimidato complex with daylight. This light exposure induces the degradation of the complex, releasing the free N-nonsubstituted 3-alkoxysuccinimide product. researchgate.net This method effectively protects the succinimide ring during the initial nucleophilic addition and allows for its clean release under neutral conditions. researchgate.net
Chiral Synthesis and Stereochemical Control in Pyrrolidine-2,5-dione Systems
The synthesis of enantiomerically pure pyrrolidine-2,5-diones (succinimides) is of significant interest due to their prevalence in pharmacologically active molecules. nih.gov Several strategies have been developed to achieve stereochemical control.
One approach involves using natural product-derived chirons. For example, (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids, which can be isolated in large quantities, serve as versatile starting materials for constructing 3-substituted and 3,4-disubstituted chiral pyrrolidine-2,5-diones. nih.gov
Organocatalysis offers another powerful tool for stereochemical control. Chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been synthesized and successfully applied in enantioselective Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and high enantioselectivity (up to >99% ee). rsc.org
Furthermore, kinetic resolution provides a means to separate racemic mixtures of C-3 substituted pyrrolidine-2,5-diones. This has been accomplished using highly efficient chiral oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol, representing the first successful application of this method to this class of compounds. rsc.org These advanced methods underscore the diverse and sophisticated approaches available for the stereocontrolled synthesis of complex succinimide structures. nih.govrsc.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-phenylsuccinimide |
| Aniline |
| Succinic anhydride |
| 4-Formyl-β-lactam |
| Imidazolium chloride |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Dichloromethane (DCM) |
| N-substituted itaconimides |
| Maleimide |
| Potassium carbonate |
| (2S,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid |
| (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid |
| Nitromethane |
| cis-1-amino-indan-2-ol |
| Hydroxylamine (B1172632) |
Structure Activity Relationship Sar Studies of N Amino 2 M Chlorophenyl Succinimide Derivatives
Influence of N-Amino Substitution on Biological Potency and Selectivity
The N-amino group at position 1 of the pyrrolidine-2,5-dione ring is a crucial determinant of biological activity. Chemical modification of this group serves various preparative and analytical purposes in medicinal chemistry. nih.gov The presence of an unsubstituted primary amino group (-NH2) is often vital for the specific interactions that lead to the desired pharmacological effect.
Studies on related N-substituted succinimide (B58015) derivatives have shown that replacing or substituting the amino group can drastically alter potency. For instance, in a series of 2-amino-N-substituted succinimides, the nature of the substituent on the nitrogen atom significantly influenced the anticonvulsant profile. nih.gov While direct derivatization of the N-amino group of the title compound is not extensively documented in the provided literature, general principles of medicinal chemistry suggest that its basicity and hydrogen-bonding capability are key for receptor interaction. The introduction of bulky substituents can lead to steric hindrance, potentially abolishing or reducing activity. nih.gov
Conversely, strategic N-substitution can also be a tool to enhance properties. The molecular hybridization approach often involves linking the N-position of the succinimide core to other pharmacophoric fragments to create multi-target agents. nih.govscilit.com For example, attaching moieties that mimic other antiepileptic drugs (AEDs) can result in hybrid compounds with a broader spectrum of activity. nih.govmdpi.com However, these modifications move away from the specific SAR of N-Amino-2-(m-chlorophenyl)succinimide itself, where the free amino group is considered a key feature. The reaction of N-substituted succinimides with hydroxylamine (B1172632) to open the imide ring further underscores the chemical reactivity of this position, which is fundamental to its role in biological systems. mdpi.com
Table 1: Effect of N-Substitution on Anticonvulsant Activity in Related Succinimide Analogs This table illustrates general trends observed in related succinimide series, as specific data for the title compound's N-amino derivatives is limited.
| Compound Series | N-Substituent | Observed Activity Trend | Reference |
|---|---|---|---|
| 2-Amino-N-substituted succinimides | -H (unsubstituted) | Baseline activity | nih.gov |
| 2-Amino-N-substituted succinimides | -Benzyl | Potent activity against electroshock and pentylenetetrazol seizures | nih.gov |
| N-phenyl-2-phtalimidoethanesulfonamides | -Phenyl (unsubstituted) | Abolished activity compared to parent structure | nih.gov |
| N-phenyl-2-phtalimidoethanesulfonamides | -Substituted Phenyl (e.g., -NO2, -CH3, -Cl) | More active than unsubstituted N-phenyl derivative | nih.gov |
Impact of Chlorophenyl Moiety Position and Substitution Patterns on Activity
The substitution pattern on the phenyl ring is a critical factor influencing anticonvulsant activity. The position of the chlorine atom—ortho (2-), meta (3-), or para (4-)—on the phenyl ring directly impacts the molecule's electronic properties and spatial conformation, thereby affecting its interaction with biological targets.
Research comparing isomers has demonstrated that the placement of the chloro group is not trivial. A study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed that compounds with a 2-chlorophenyl (ortho) substitution exhibited more potent anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models compared to their 3-chlorophenyl (meta) counterparts. mdpi.comresearchgate.net For example, the most active compound in that series, a 2-chlorophenyl derivative, showed a significantly lower median effective dose (ED₅₀) than its 3-chloro analog. mdpi.com
Furthermore, the presence of a halogen itself is often beneficial. In studies of related N-phenylphthalimide derivatives, the introduction of a chloro substituent onto the N-phenyl ring led to more active compounds compared to the unsubstituted version. nih.gov This suggests that the electron-withdrawing nature and lipophilicity conferred by the chlorine atom are favorable for activity. In another series of substituted pyrrolidine-2,5-diones, a 2-chlorophenyl derivative was highlighted for its activity in a model of therapy-resistant epilepsy. nih.gov
Table 2: Comparative Anticonvulsant Activity of Chlorophenyl Positional Isomers in a Pyrrolidine-2,5-dione-acetamide Series
| Compound | Chlorine Position | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Cpd 6) | ortho (2-Cl) | MES | 68.30 | mdpi.com |
| 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Cpd 19) | meta (3-Cl) | MES | >300 | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Cpd 6) | ortho (2-Cl) | 6 Hz (32 mA) | 28.20 | mdpi.com |
| 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Cpd 19) | meta (3-Cl) | 6 Hz (32 mA) | 130.64 | mdpi.com |
Role of the Pyrrolidine-2,5-dione Core as a Pharmacophore
The pyrrolidine-2,5-dione ring, also known as the succinimide ring, is the central pharmacophore of this class of compounds and is essential for their anticonvulsant activity. nih.govnih.gov This five-membered heterocyclic ring is a structural feature of established antiepileptic drugs, most notably ethosuximide. nih.gov Its importance is highlighted by the numerous research efforts focused on designing novel anticonvulsants based on this scaffold. scilit.comnih.gov
The succinimide core acts as a rigid scaffold that properly orients the substituents—the N-amino and m-chlorophenyl groups—in three-dimensional space for optimal interaction with the biological target. The two carbonyl groups within the ring are key hydrogen bond acceptors, contributing to the binding energy at the receptor site. The structural integrity of this ring is paramount; opening the ring via hydrolysis, for example, leads to a loss of the constrained conformation and, consequently, a loss of activity. nih.govrsc.org While succinimide ring hydrolysis is a known reaction, maintaining the cyclic structure is crucial for the compound's pharmacological effect. sci-hub.se
The strategy of molecular hybridization frequently utilizes the pyrrolidine-2,5-dione ring as a foundational framework, integrating fragments of other known drugs to enhance potency and broaden the spectrum of activity. nih.govmdpi.com This approach validates the core's role as a privileged structure in the design of anticonvulsant agents, capable of interacting with key biological targets like voltage-gated sodium and calcium channels. nih.gov
Conformational Analysis and Stereochemical Contributions to Activity
The compound this compound possesses a chiral center at the C-2 position of the succinimide ring, where the chlorophenyl group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). google.com Stereochemistry plays a pivotal role in the activity of many drugs, as biological receptors are themselves chiral and will often interact preferentially with one enantiomer over the other.
Studies on structurally related chiral compounds consistently show that biological activity resides predominantly in one enantiomer. For many neurologically active agents, the (S)-enantiomer is often reported to be more potent than the (R)-enantiomer. nih.gov The specific three-dimensional arrangement of the atoms, or conformation, is critical. The relative orientation of the chlorophenyl ring and the N-amino group with respect to the succinimide core dictates how well the molecule fits into its binding site.
The development of synthetic methods to produce specific stereoisomers (stereodivergent synthesis) of substituted succinimides is an area of active research. nih.gov Such methods allow for the synthesis of either the syn- or anti- diastereomers, which can then be evaluated to determine the optimal spatial arrangement for activity. While specific conformational and stereochemical studies on this compound are not detailed in the provided search results, the established principles of medicinal chemistry strongly support the hypothesis that its anticonvulsant activity is stereospecific. The separation and evaluation of the individual (R)- and (S)-enantiomers would be essential to fully characterize its SAR and identify the more active stereoisomer. nih.gov
Theoretical and Computational Chemistry Approaches to N Amino 2 M Chlorophenyl Succinimide
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like N-Amino-2-(m-chlorophenyl)succinimide. DFT calculations can elucidate the fundamental properties that govern the compound's reactivity and interactions with biological targets. researchgate.net The theory is based on the principle that the energy of a molecule can be determined from its electron density. Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a mixture of Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a wide range of molecular systems. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. researchgate.net This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy state of the molecule. For this compound, the optimized geometry reveals key structural features. The succinimide (B58015) ring is nearly planar, while the m-chlorophenyl group is positioned at a specific angle relative to this ring.
Substituents on an aromatic ring, like the chlorine atom in this compound, can cause slight distortions from a perfect hexagonal geometry due to electronic and steric effects. researchgate.net Similarly, the bond lengths and angles within the succinimide ring are influenced by the N-amino group. Comparing calculated geometries with experimental data from techniques like X-ray crystallography is crucial for validating the computational method. researchgate.net
Below are tables of selected theoretical geometric parameters for this compound, calculated using DFT methods.
Interactive Table: Selected Bond Lengths Note: The data presented below is illustrative, based on typical values from DFT calculations for similar structures. Actual values may vary based on the specific computational method and basis set used.
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C-Cl | 1.74 | |
| C-N (ring) | 1.40 | |
| N-N | 1.42 | |
| C=O | 1.22 | |
| C-C (ring) | 1.54 |
Interactive Table: Selected Bond Angles Note: The data presented below is illustrative, based on typical values from DFT calculations for similar structures.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C | N | C | 113.0 |
| C | C | N | 109.5 |
| O | C | N | 125.0 |
Interactive Table: Selected Dihedral Angles Note: The data presented below is illustrative and represents the torsion that defines the orientation of the phenyl ring relative to the succinimide ring.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| N | C | C | C (phenyl) | 115.8 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, the HOMO is typically localized on the N-amino group and the phenyl ring, while the LUMO is often distributed across the carbonyl groups of the succinimide ring. nih.gov
Interactive Table: Frontier Molecular Orbital Properties Note: The data presented below is illustrative, based on typical values from DFT calculations for similar structures.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.31 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.27 | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com
In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. nih.gov Regions of positive potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would show strong negative potentials around the carbonyl oxygens and the amino group, highlighting them as key sites for hydrogen bonding and other intermolecular interactions. chemrxiv.org The hydrogen atoms of the amino group would exhibit positive potential, making them hydrogen bond donors.
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. In this compound, significant interactions would be expected between the lone pair (n) orbitals of the oxygen and nitrogen atoms and the antibonding (π*) orbitals of the carbonyl groups and the phenyl ring. malayajournal.org These intramolecular charge transfer events are crucial for understanding the electronic structure and stability of the compound. malayajournal.org
Spectroscopic Property Prediction (NMR, IR, UV-Vis) using Computational Methods
Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the isotropic magnetic shielding of the nuclei in the optimized molecular structure, and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. researchgate.net This helps in the assignment of experimental peaks to specific atoms in the molecule.
IR (Infrared): The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. The calculations can help identify the characteristic vibrational modes, such as the C=O stretching of the succinimide ring, N-H stretching of the amino group, and C-Cl stretching. researchgate.net
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding orbital transitions, often from the HOMO to the LUMO or other nearby orbitals. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.gov
The process involves several steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is assembled. researchgate.net
Descriptor Calculation: For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., electronic and steric properties derived from DFT). nih.govresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with the biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. researchgate.net
For a series of compounds including this compound, a QSAR model could identify key structural features, such as specific electronic properties (e.g., HOMO/LUMO energies) or steric factors, that are crucial for their biological effects. nih.gov This provides valuable guidance for designing more potent analogues.
Molecular Mechanisms of Biological Interactions in Vitro and Receptor/enzyme Level of N Amino 2 M Chlorophenyl Succinimide Analogs
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides critical insights into the binding affinity, mode of interaction, and the specific amino acid residues that stabilize the ligand-protein complex.
Analogs of N-Amino-2-(m-chlorophenyl)succinimide, particularly those with anticonvulsant properties, are studied for their interaction with the Gamma-aminobutyric acid type A (GABAA) receptor, a primary target for inhibitory neurotransmission. Docking studies on GABA analogs show that the binding pocket is located at the α+β-interface of the receptor. researchgate.net For other related heterocyclic ligands targeting the GABAA receptor, specific residues have been identified as crucial for binding. For instance, the natural compound Kaempferol forms a hydrogen bond with SER (156), while Lorazepam, a common anti-anxiety drug, interacts with TYR (157, 205) and THR (202). japsonline.com Benzimidazole (B57391) derivatives, which also target this receptor, have been shown to interact with residues such as GLN64, TYR62, PHE200, and ALA201. nih.gov These findings suggest that the succinimide (B58015) scaffold and its substituents likely engage with a similar constellation of residues within the GABAA receptor's allosteric site. nih.gov
In the context of cancer research, analogs are investigated as inhibitors of protein kinases like AKT1 and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in cell cycle progression and survival.
AKT1: An analog featuring a 4-chlorophenyl group, AZD5363, was found to interact with the sulfur atom of Met281 in the AKT1 binding site. nih.gov
CDK2: Studies on N-phenylpyrimidin-2-amine inhibitors, which share structural motifs with succinimide analogs, revealed that residues Gln85, Asp86, and Lys89 in CDK2 are critical for selective inhibition. nih.gov
The table below summarizes key binding site residues identified in molecular docking studies for various protein targets relevant to succinimide analog activity.
| Protein Target | Ligand Class/Analog | Key Interacting Residues | PDB ID (Example) |
| GABAA Receptor | Benzimidazoles | GLN64, TYR62, PHE200, ALA201 nih.gov | 4COF nih.gov |
| Lorazepam | TYR157, TYR205, THR202 japsonline.com | 4COF japsonline.com | |
| AKT1 Kinase | Pyrrolopyrimidine Analog | Met281 nih.gov | 4GV1 nih.gov |
| CDK2 Kinase | N-phenylpyrimidin-2-amines | Gln85, Asp86, Lys89 nih.gov | Not Specified |
The stability of a protein-ligand complex is determined by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Hydrogen Bonds: These are critical for the specificity and affinity of ligand binding. In the interaction between a succinimide derivative and a calcium channel (PDB: 6KZP), hydrogen bonds were observed with residues Asn952 and Lys1462. nih.gov Docking of the anti-stress compound Rosmarinic acid with the GABAA receptor showed five hydrogen bonds involving residues THR (176), ASN (41), GLU (155), TYR (97), and ARG (180). japsonline.com The two carbonyl groups on the succinimide ring are potent hydrogen bond acceptors, making them key features for molecular recognition.
Hydrophobic Interactions: These interactions, including π-π stacking and π-alkyl interactions, are crucial for ligands containing aromatic rings, such as the chlorophenyl group. For example, a docked succinimide derivative formed π-π stacking interactions with the Phe956 residue in the binding site of a calcium channel. nih.gov Similarly, benzimidazole derivatives targeting the GABAA receptor showed π-alkyl interactions with TYR62 and PHE200. nih.gov
The following table details the types of interactions observed for analogs with their respective protein targets.
| Protein Target | Ligand Class/Analog | Interaction Type | Key Interacting Residues |
| Calcium Channel (6KZP) | Succinimide Derivative | Hydrogen Bond | Asn952, Lys1462 nih.gov |
| π-π Stacking | Phe956 nih.gov | ||
| GABAA Receptor | Rosmarinic Acid | Hydrogen Bond | THR176, ASN41, GLU155, TYR97, ARG180 japsonline.com |
| Benzimidazoles | π-Alkyl | TYR62, PHE200 nih.gov |
Modulation of Ion Channels (e.g., Voltage-Sensitive Sodium and L-Type Calcium Channels)
The anticonvulsant activity of many succinimide derivatives is attributed to their ability to modulate ion channel function, thereby stabilizing neuronal membranes and preventing aberrant electrical discharges.
Calcium Channels: The primary site of action for many succinimide derivatives is thought to be calcium channels. nih.govmdpi.com Molecular docking of a novel succinimide derivative into the T-type calcium channel (PDB: 6KZP) identified key stabilizing interactions with residues Lys1462, Leu920, and Asn952. nih.gov The proposed mechanism involves the blockage of the calcium channel, which leads to vasodilation and reduced contractility. mdpi.com This interaction helps to normalize membrane function. mdpi.com While T-type channels are a primary focus, general L-type calcium channel blocking activity is also implicated. mdpi.comnih.gov
Voltage-Sensitive Sodium Channels (VSNaCs): The mechanism of action for the well-known anticonvulsant phenytoin (B1677684) involves the suppression of voltage-gated sodium channels. nih.gov This prevents the rapid influx of sodium that initiates action potentials. nih.gov Given the shared therapeutic application, it is hypothesized that succinimide analogs may also exert their effects through a similar mechanism by blocking VSNaCs. nih.govresearchgate.net Some conotoxins, which are peptides, selectively target NaV channels and can either block or activate them, highlighting the channel's druggability. nih.gov
Enzyme Inhibition Mechanisms (e.g., Proteases, Esterases)
Beyond ion channels and receptors, succinimide analogs have been shown to be effective inhibitors of various enzymes.
Proteases: Succinimide-containing compounds have been developed as inhibitors of the mitochondrial rhomboid protease PARL, an enzyme involved in regulating mitophagy and cell death. These inhibitors were found to have submicromolar affinity and bind reversibly to the enzyme. researchgate.net
Esterases: A significant area of research is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. Succinimide derivatives have been identified as potent dual inhibitors of both AChE and BChE. nih.govnih.gov Molecular docking studies of one such derivative (MSJ2) revealed its binding mode within the active sites of these enzymes. researchgate.net The inhibition is competitive, and the potency is influenced by the nature and size of substituents on the succinimide scaffold. nih.gov
Receptor Ligand Interactions (e.g., 5-HT Receptors)
Analogs containing a chlorophenyl moiety, similar to this compound, are frequently studied for their interactions with serotonin (B10506) (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric conditions.
The interaction with 5-HT receptors often involves a highly basic nitrogen atom, such as one in a piperazine (B1678402) ring commonly attached to the core structure, which forms strong interactions with conserved acidic amino acids in the transmembrane domain of these G-protein coupled receptors (GPCRs). nih.gov For example, docking studies of a ligand with the 5-HT2A receptor show a salt bridge to residue D155 and π-π stacking with F340. nih.gov
Studies on various analogs have shown that the nature of the substitution on the phenyl ring can determine selectivity for different 5-HT receptor subtypes. An analog with a 2'-chlorophenyl group (CPT) demonstrated a preference for the 5-HT1B receptor over the 5-HT1A receptor. nih.gov This selectivity is driven by specific interactions; for instance, a 2'-fluorine atom was shown to dock near T5.43 at the 5-HT1B/1D receptors, while at the 5-HT1A receptor, it oriented differently to interact with Y5.38 and S5.42. nih.gov
Proposed Molecular Pathways for Specific Biological Effects
The interactions at the molecular level translate into effects on broader biological pathways, suggesting potential therapeutic applications for this compound analogs.
Regulation of Neuronal Excitability: By modulating GABAA receptors, voltage-gated sodium channels, and calcium channels, these analogs can dampen neuronal hyperexcitability. This provides a multi-target molecular basis for their observed anticonvulsant effects. nih.govmdpi.comnih.gov
Cell Cycle Control and Apoptosis: The inhibition of kinases like AKT1 and CDK2 directly interferes with signaling pathways that control cell proliferation, survival, and division, indicating a potential role as anti-cancer agents. nih.gov Furthermore, the inhibition of the mitochondrial protease PARL suggests a mechanism for modulating programmed cell death and mitochondrial quality control. researchgate.net
Modulation of Cholinergic and Serotonergic Neurotransmission: The ability to inhibit acetylcholinesterase and butyrylcholinesterase points to a role in enhancing cholinergic neurotransmission, a key strategy in treating cognitive decline associated with Alzheimer's disease. nih.govnih.gov Simultaneously, interactions with various 5-HT receptors suggest that these compounds can modulate serotonergic pathways, which are central to mood, anxiety, and other CNS functions. nih.govnih.gov
Future Research Directions and Unexplored Avenues for N Amino 2 M Chlorophenyl Succinimide
Exploration of Novel Synthetic Pathways
Currently, there is a lack of published, peer-reviewed methods specifically detailing the synthesis of N-Amino-2-(m-chlorophenyl)succinimide. However, the broader family of succinimide (B58015) derivatives offers potential starting points for developing such pathways. General methods for creating N-substituted succinimides often involve the acylation of an amine with succinic anhydride (B1165640), followed by a cyclodehydration step. mdpi.com One common approach utilizes heating or the addition of acetic anhydride to facilitate the ring closure. mdpi.com
Future research could focus on adapting these established methods for this compound. This would likely involve the reaction of 2-(m-chlorophenyl)succinic anhydride with hydrazine (B178648). Alternatively, the reaction could begin with m-chlorophenylacetic acid and maleic anhydride, followed by amination and cyclization. The exploration of microwave-assisted organic synthesis could also offer a rapid and efficient route to this target molecule, a technique that has been successfully applied to other succinimide derivatives. rsc.org The development of a reliable and high-yielding synthetic pathway is the first crucial step toward enabling further investigation of this compound.
Advanced Mechanistic Studies of Chemical Transformations
With no established synthesis, there are consequently no mechanistic studies on the chemical transformations of this compound. Future work in this area would be contingent on the successful synthesis of the compound. Once available, researchers could investigate the reactivity of the succinimide ring, particularly its susceptibility to ring-opening reactions. For instance, treatment with hydroxylamine (B1172632) could potentially open the imide ring, a reaction observed in other N-substituted succinimides to form hydroxamic acids. mdpi.com
The presence of the N-amino group introduces another layer of reactivity. This group could undergo various transformations, such as acylation, alkylation, or reactions with carbonyl compounds to form hydrazones. The influence of the m-chlorophenyl substituent on the reactivity of both the succinimide ring and the N-amino group would be a key area of investigation. Understanding these fundamental transformations is essential for predicting the compound's stability and its potential as a building block in the synthesis of more complex molecules.
In-Depth Computational Analysis of Reactivity and Interactions
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to determine the molecule's three-dimensional structure, electron distribution, and spectroscopic properties. Such studies can provide insights into the molecule's dipole moment, polarizability, and the reactivity of different atomic sites.
Predicted data for this compound, such as its predicted collision cross-section values, already exist in databases like PubChem. uni.lu However, more in-depth computational studies are needed. For example, calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would help in understanding its kinetic stability and chemical reactivity. Furthermore, molecular dynamics simulations could be used to study its conformational flexibility and its potential interactions with solvents and biological macromolecules.
Designing and Synthesizing Targeted Derivatives for Specific Molecular Pathways
The succinimide core is a recognized pharmacophore present in a variety of biologically active compounds, including anticonvulsant, anti-inflammatory, and antitumor agents. nih.gov The this compound structure presents several opportunities for derivatization to target specific molecular pathways.
Future research could focus on modifying the key components of the molecule:
The N-amino group: This group could be functionalized to introduce different pharmacophores or to modulate the compound's physicochemical properties.
The phenyl ring: The chlorine atom at the meta position could be replaced with other substituents (e.g., fluorine, trifluoromethyl, methoxy (B1213986) groups) to investigate structure-activity relationships (SAR). The synthesis of related chlorinated N-arylcinnamamides has shown that the position and nature of halogen substituents can significantly influence biological activity. nih.gov
The succinimide ring: While less commonly modified, alterations to the succinimide ring itself could be explored.
By systematically creating a library of derivatives, researchers could screen for activity against various biological targets, such as enzymes and receptors, and build a comprehensive SAR profile.
Investigation of Interactions with Emerging Biological Targets
The potential biological activities of this compound are entirely unknown. The succinimide scaffold is known to interact with a range of biological targets. nih.gov Furthermore, compounds containing a chlorophenyl group have demonstrated a wide array of biological effects, including antimicrobial and anticancer activities. researchgate.net
Future research should involve broad-spectrum screening of this compound against various biological targets. This could include assays for:
Antimicrobial activity: Testing against a panel of bacteria and fungi, similar to studies conducted on other chlorinated compounds.
Anticancer activity: Evaluating its cytotoxicity against various cancer cell lines.
Enzyme inhibition: Screening against enzymes where succinimide or chlorophenyl-containing molecules have shown activity.
Any identified "hits" from these initial screens would warrant more detailed mechanistic studies to identify the specific molecular targets and pathways involved. This line of inquiry holds the potential to uncover novel therapeutic applications for this under-investigated chemical entity.
Q & A
Q. What are the established synthetic routes for preparing N-substituted succinimide derivatives like N-Amino-2-(m-chlorophenyl)succinimide?
- Methodological Answer : A common approach involves aldol condensation between succinimide dianions (generated via LiHMDS in THF at -78°C) and substituted aldehydes. For example, aldehyde intermediates (e.g., bicyclohomofarnesal) react with succinimide to form aldol adducts, though diastereomeric mixtures (e.g., 40:35:15:10 ratios) may arise, complicating purification . Alternative routes include solvent-based or mechanochemical aza-Michael additions to maleimide derivatives, with structural confirmation via NMR, FT-IR, and XRD .
Q. How is the structural integrity of N-substituted succinimides validated in synthetic workflows?
- Methodological Answer : X-ray crystallography (e.g., SHELX refinement ) and spectroscopic techniques are critical. For instance, XRD reveals non-planar conformations in N-(2-chlorophenyl)succinimide, with benzene and pyrrolidine rings tilted at 69.5° . FT-IR identifies carbonyl stretches (~1700–1750 cm⁻¹) and C–Cl vibrations, while NMR resolves substituent effects on chemical shifts .
Q. What standardized assays evaluate the biological activity of succinimide derivatives?
- Methodological Answer : Anticonvulsant activity is assessed using in vivo models like the maximal electroshock (MES) test and pentylenetetrazol (PTZ)-induced seizures in mice. For example, ED₅₀ values (128.53–157.51 mg/kg) in the MES test highlight potency relative to ethosuximide . Cytotoxicity is measured in HepG2 and SH-SY5Y cell lines, with IC₅₀ values informing therapeutic indices .
Advanced Research Questions
Q. How do stereochemical challenges in succinimide synthesis impact diastereomer resolution?
- Methodological Answer : Aldol reactions with chiral aldehydes often yield diastereomeric mixtures (e.g., four isomers in a 40:35:15:10 ratio), as seen in lissoclimide syntheses. Flash chromatography may fail to separate isomers, necessitating chiral HPLC or recrystallization . Computational modeling (e.g., DFT) can predict steric and electronic barriers to guide selective crystallization .
Q. What advanced analytical techniques detect succinimide degradation in biologics like monoclonal antibodies?
- Methodological Answer : High-fidelity trypsin digestion followed by reversed-phase HPLC/MS identifies succinimide formation at specific residues (e.g., Asp30 in light chains). This method minimizes artifacts from conventional sample prep, enabling differentiation between succinimide, iso-Asp, and Asp residues . Ion-exchange chromatography (IEX) further resolves charge variants caused by succinimide-mediated deamidation .
Q. How do substituent modifications on succinimide cores influence structure-activity relationships (SAR)?
- Methodological Answer : Meta-chlorophenyl or benzyl groups enhance anticonvulsant activity by modulating lipophilicity and target engagement. For example, N-benzyl-2-(methanesulfamido)succinimide shows dual efficacy in MES and PTZ models . In silico docking (e.g., AutoDock Vina) correlates substituent effects with binding affinities to voltage-gated ion channels .
Q. What role do computational tools play in predicting succinimide stability and reactivity?
- Methodological Answer : Molecular dynamics simulations assess hydrolysis pathways of succinimide rings under physiological pH, while QSAR models predict metabolic stability based on substituent electronics . Crystal structure data (e.g., C–H⋯π interactions in N-(2-chlorophenyl)succinimide) inform packing efficiency and solubility .
Q. How are succinimide derivatives integrated into controlled-release drug delivery systems?
- Methodological Answer : Succinimide-functionalized polymers (e.g., PVA modified with azido-succinimide) form crosslinked hydrogels for sustained release. Glutaraldehyde crosslinking enhances mechanical stability, while in vitro assays (e.g., Franz cells) quantify drug release kinetics . Sulfo-NHS esters enable protein conjugation in biodegradable matrices for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
